molecular formula C15H20N4O2 B1652533 tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 1461715-72-9

tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1652533
CAS No.: 1461715-72-9
M. Wt: 288.34
InChI Key: RHAKDMVNJLPYCZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-cyanopyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purer products.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: Amines and their derivatives.

  • Substitution: Compounds with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular processes.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate: This compound is structurally similar but has a phenyl group instead of a piperazine ring.

  • Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate: This compound has an acetyl group and a methylcarbamate moiety, differing from the piperazine structure.

Uniqueness: Tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its piperazine ring, which offers distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-6-4-5-12(11-16)17-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAKDMVNJLPYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137524
Record name 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-72-9
Record name 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(6-cyano-2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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